3-Butenoic acid, 2,3-dimethyl-

Description

Contextualization within Unsaturated Carboxylic Acid Research

Unsaturated carboxylic acids are organic compounds that contain both a carbon-carbon double bond and a carboxyl functional group (-COOH). This combination of functional groups imparts a unique reactivity to these molecules, making them versatile building blocks in organic synthesis and important intermediates in various industrial and biological processes. The presence of the double bond allows for a variety of addition reactions, while the carboxylic acid group can undergo esterification, amidation, and other transformations characteristic of this functional group.

Research into unsaturated carboxylic acids is extensive, with applications ranging from the synthesis of polymers and resins to the development of pharmaceuticals and agrochemicals. ontosight.aiacs.orgtandfonline.com For instance, derivatives of butenoic acid have been investigated for their potential biological activities. tandfonline.com The specific placement of substituents, such as methyl groups in the case of dimethylbutenoic acids, can significantly influence the steric and electronic properties of the molecule, thereby affecting its reactivity and potential applications.

Historical Perspectives on Butenoic Acid Derivatives in Organic Chemistry

The study of butenoic acid and its derivatives has a long history in organic chemistry. Early research focused on the isolation of these compounds from natural sources and the development of synthetic methods for their preparation. A notable historical method for the synthesis of a related isomer, 3-methyl-3-butenoic acid, was developed by Eggerer and Lynen. uu.nl While specific historical details on the synthesis of 3-Butenoic acid, 2,3-dimethyl- are scarce in the reviewed literature, the general synthetic strategies for butenoic acid derivatives often involve reactions such as the hydrolysis of corresponding nitriles or the oxidation of appropriate alcohols or aldehydes. google.com The Grignard reaction has also been employed for the synthesis of butenoic acids, though it can result in mixtures of isomers that are difficult to separate. google.com

Structural Features and Nomenclature of 3-Butenoic Acid, 2,3-dimethyl- within its Isomeric Landscape

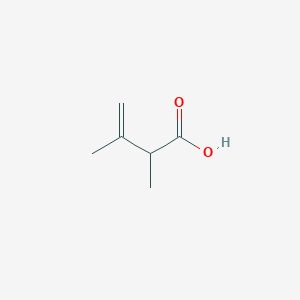

3-Butenoic acid, 2,3-dimethyl- is an organic compound with the chemical formula C₆H₁₀O₂. chemspider.com Its structure features a four-carbon butenoic acid backbone with two methyl groups located at the second and third carbon atoms. cymitquimica.com The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-dimethylbut-3-enoic acid. chemsrc.com It is a branched-chain unsaturated carboxylic acid and is typically a colorless liquid with a characteristic odor at room temperature. cymitquimica.com

The isomeric landscape of dimethylbutenoic acid is diverse, and the position of the methyl groups and the double bond significantly alters the properties of the molecule. Key isomers of 3-Butenoic acid, 2,3-dimethyl- include:

2,3-Dimethylbut-2-enoic acid: In this isomer, the double bond is located between the second and third carbon atoms.

2,2-Dimethyl-3-butenoic acid: Here, both methyl groups are attached to the second carbon atom.

3,3-Dimethylbutanoic acid: This is a saturated analogue, lacking a carbon-carbon double bond. nist.gov

The presence of a chiral center at the 2-position in 2,3-dimethylbutanoic acid means it can exist as enantiomers. ontosight.aiebi.ac.uk Similarly, 3-Butenoic acid, 2,3-dimethyl- also possesses a chiral center at the C2 position, and therefore can exist as (R)- and (S)-enantiomers. The table below summarizes some of the properties of these related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 3-Butenoic acid, 2,3-dimethyl- | 36598-04-6 | C₆H₁₀O₂ | 114.14 | Double bond at C3-C4, methyl groups at C2 and C3 |

| 2,3-Dimethylbut-2-enoic acid | 4411-97-6 | C₆H₁₀O₂ | 114.14 | Double bond at C2-C3, methyl groups at C2 and C3 |

| 2,2-Dimethyl-3-butenoic acid | 10276-09-2 | C₆H₁₀O₂ | 114.14 | Double bond at C3-C4, two methyl groups at C2 |

| 2,3-Dimethylbutanoic acid | 14287-61-7 | C₆H₁₂O₂ | 116.16 | Saturated, methyl groups at C2 and C3 |

Detailed Research Findings

While specific research focused solely on 3-Butenoic acid, 2,3-dimethyl- is limited in the available literature, general principles of organic chemistry and data from its isomers allow for a detailed theoretical analysis of its properties.

Synthesis

The synthesis of 3-Butenoic acid, 2,3-dimethyl- can be approached through several general methods applicable to unsaturated carboxylic acids. One plausible route is the hydrolysis of the corresponding nitrile, 2,3-dimethyl-3-butenenitrile. This method is used for the synthesis of the parent compound, 3-butenoic acid, where 3-butenenitrile (B123554) is hydrolyzed under acidic conditions. google.com

Another potential synthetic pathway could involve the oxidation of the corresponding alcohol, 2,3-dimethyl-3-buten-1-ol. Standard oxidizing agents used for the conversion of primary alcohols to carboxylic acids could be employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, one would expect to see signals corresponding to the vinylic protons of the C=CH₂ group, the proton at the chiral center (C2), the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts for the amide derivative of the related 2,3-dimethyl-but-3-enoic acid show alkene protons resonating between δ 5.0–6.0 ppm.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the two olefinic carbons, the chiral C2 carbon, and the two methyl carbons. For the amide of 2,3-dimethyl-but-3-enoic acid, the methyl carbons typically appear between 15 and 25 ppm.

| Predicted NMR Data for 3-Butenoic acid, 2,3-dimethyl- | |

|---|---|

| Spectrum | Expected Chemical Shifts (ppm) |

| ¹H NMR | - Vinylic protons (C=CH₂)

|

| ¹³C NMR | - Carbonyl carbon (C=O)

|

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid group is anticipated in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group should appear around 1700-1725 cm⁻¹. Additionally, a C=C stretch for the double bond would be observed around 1640-1680 cm⁻¹. For the amide of the related 2,3-dimethyl-but-3-enoic acid, the C=O stretch is observed around 1650-1680 cm⁻¹ and the C=C stretch around 1600-1650 cm⁻¹.

| Predicted IR Data for 3-Butenoic acid, 2,3-dimethyl- | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carbonyl) | 1700-1725 (sharp) |

| C=C (Alkene) | 1640-1680 |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (114.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 mass units) and methyl groups (-CH₃, 15 mass units). For the amide of 2,3-dimethyl-but-3-enoic acid, fragmentation patterns include the loss of the amide group (44 mass units) and methyl groups (15 mass units).

Structure

3D Structure

Properties

CAS No. |

36598-04-6 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2,3-dimethylbut-3-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H,7,8) |

InChI Key |

DWSGWSOLRBKJSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethylbutenoic Acids

Regio- and Stereoselective Synthesis of Butenoic Acid Isomers

The placement of the double bond and the stereochemistry of the substituents are critical in determining the chemical and physical properties of butenoic acid isomers. Regio- and stereoselective synthetic methods are therefore of paramount importance. For instance, the condensation of tiglic acid dianion with arynes has been shown to exclusively yield (E)-4-aryl-2-methyl-3-butenoic acids. tandfonline.com Similarly, palladium-catalyzed hydrometalation of alkynes with carboxylic acids can lead to the selective formation of either (Z) or (E)-alkenes depending on the reaction conditions. acs.org Such strategies are crucial for accessing specific isomers of dimethylbutenoic acids.

Synthesis via Oxidation of Corresponding Aldehyde Precursors

A common and effective method for the synthesis of carboxylic acids is the oxidation of their corresponding aldehydes. ncert.nic.indoubtnut.com For the preparation of 2,3-dimethyl-3-butenoic acid, the precursor would be 2,3-dimethyl-3-butenal. This oxidation can be achieved using a variety of oxidizing agents. ncert.nic.in

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Potassium dichromate (K₂Cr₂O₇) in an acidic medium doubtnut.com

The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the carbon-carbon double bond present in the butenoic acid structure. ncert.nic.in For example, while strong oxidants like potassium permanganate can cleave double bonds, milder reagents are often preferred for unsaturated aldehydes.

Table 1: Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Strong oxidant, readily available | Can cleave C=C bonds if not controlled |

| Chromium Trioxide (CrO₃) | Acetic acid or acetone (B3395972) (Jones oxidation) | Efficient for many aldehydes | Toxic chromium waste |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate | Mild, selective for aldehydes | Expensive, can form explosive silver nitride |

Hydrolysis of Ester Precursors

The hydrolysis of esters is a fundamental and widely used method for the preparation of carboxylic acids. savemyexams.comchemguide.co.uklibretexts.orglumenlearning.com This reaction can be catalyzed by either an acid or a base. libretexts.orglumenlearning.com To synthesize 2,3-dimethyl-3-butenoic acid, one would start with an appropriate ester, such as methyl 2,3-dimethyl-3-butenoate or ethyl 2,3-dimethyl-3-butenoate.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated under reflux with a dilute acid, such as sulfuric acid or hydrochloric acid. savemyexams.comchemguide.co.uk To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. chemguide.co.uklumenlearning.com

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) or potassium hydroxide. savemyexams.comchemguide.co.uk The reaction is irreversible and goes to completion, forming a carboxylate salt and an alcohol. chemguide.co.uklibretexts.orglumenlearning.com The carboxylic acid is then obtained by acidifying the reaction mixture with a strong acid. chemguide.co.uk

Table 2: Comparison of Acidic and Basic Hydrolysis of Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Dilute strong acid (e.g., H₂SO₄, HCl) | Dilute strong base (e.g., NaOH, KOH) |

| Reaction Type | Reversible | Irreversible |

| Initial Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Completion | Requires excess water to shift equilibrium | Goes to completion |

| Work-up | Separation of products from starting materials | Acidification step required to obtain the carboxylic acid |

Alkylation Reactions for the Synthesis of Dimethylbutenoic Acids (e.g., 2,2-dimethyl-3-butenoic acid)

Alkylation reactions are a powerful tool for introducing alkyl groups onto a carbon framework. mt.commt.com In the context of dimethylbutenoic acid synthesis, alkylation can be employed to introduce the methyl groups at the desired positions. For instance, the synthesis of 2,2-dimethyl-3-butenoic acid can be achieved through alkylation methodologies. Aza-Friedel-Crafts alkylation has been developed for the synthesis of quaternary α-amino esters, showcasing the utility of alkylation in creating highly substituted carbons. nih.gov

One general approach involves the alkylation of an enolate derived from a butenoic acid derivative. By carefully selecting the starting material and the alkylating agent, specific isomers can be targeted. For example, starting with a 3-butenoic acid ester, deprotonation at the α-position followed by reaction with a methyl halide would introduce a methyl group at the 2-position. A second alkylation step could then introduce the second methyl group.

Multi-Step Synthetic Routes (e.g., Cyanide-Mediated Synthesis)

Complex organic molecules often require multi-step synthetic sequences. A cyanide-mediated synthesis is a viable route for preparing butenoic acids. This method typically involves two key steps: the formation of a nitrile followed by its hydrolysis. google.com

For example, the synthesis of 3-butenoic acid can be achieved from 3-bromopropene. google.com The first step is a nucleophilic substitution where the bromide is displaced by cyanide, often using cuprous cyanide (CuCN), to form 3-butenenitrile (B123554). google.com The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions. google.com This approach could be adapted for the synthesis of 2,3-dimethyl-3-butenoic acid by starting with an appropriately substituted haloalkene.

| Hydrolysis | 3-butenenitrile, Concentrated HCl | 60-80°C | 3-butenoic acid | 51-55% |

Electrochemical Synthesis Methods for Butenoic Acids

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. researchgate.net The electrochemical carboxylation of alkenes using carbon dioxide as a C1 synthon has been explored for the preparation of carboxylic acids. researchgate.net For instance, the electrochemical reductive coupling of propene and CO₂ can yield 3-butenoic acid. researchgate.net

Another electrochemical approach involves the constant potential electrolysis of a mixture of an allyl halide, a supporting electrolyte, and a solvent, saturated with CO₂. For example, 3-butenoic acid can be prepared from allyl chloride and CO₂ using this method, which is advantageous due to its mild conditions and utilization of a greenhouse gas. google.com

Preparation of Specific Methylated Butenoic Acids (e.g., 3-methyl-3-butenoic acid)

The synthesis of specific methylated butenoic acids often requires tailored approaches. 3-Methyl-3-butenoic acid can be synthesized through various methods, including the reaction of isoprene (B109036) with carbon monoxide and water in the presence of a catalyst, or through the oxidation of 3-methyl-3-buten-1-ol. ontosight.ai It can also be prepared by the method of Eggerer and Lynen. uu.nl These methods highlight the diversity of synthetic strategies available for accessing specific isomers of methylated butenoic acids.

Development of Novel Synthetic Routes to Substituted Butenoic Acids

The creation of substituted butenoic acids like 3-Butenoic acid, 2,3-dimethyl- often requires tailored synthetic strategies. One of the most versatile and widely applicable methods for the synthesis of α,β-unsaturated carboxylic acids is the Knoevenagel condensation. wikipedia.org A modification of this reaction, the Doebner modification, is particularly well-suited for this purpose. wikipedia.orgorganic-chemistry.org

A plausible and novel synthetic route for 3-Butenoic acid, 2,3-dimethyl- can be conceptualized starting from 2-butanone (B6335102). The proposed pathway involves the following key steps:

Knoevenagel-Doebner Condensation: The reaction is initiated by the condensation of 2-butanone with malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638). wikipedia.orgwikipedia.org The use of pyridine as a solvent and catalyst facilitates the initial condensation and the subsequent decarboxylation in a single step. organic-chemistry.org The active methylene (B1212753) group of malonic acid acts as the nucleophile, attacking the carbonyl carbon of 2-butanone.

Dehydration and Decarboxylation: Following the initial addition, the intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction conditions of the Doebner modification, this intermediate readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final product, 3-Butenoic acid, 2,3-dimethyl-. wikipedia.org

Alternative conceptual approaches to substituted butenoic acids include the Reformatsky reaction, which involves the reaction of an α-haloester with a ketone in the presence of zinc to form a β-hydroxy ester. slideshare.netiitk.ac.inwikipedia.org This intermediate can then be dehydrated to yield the unsaturated ester, which upon hydrolysis would give the desired butenoic acid. Another potential route is the alkylation of crotonic acid derivatives. thieme-connect.comacs.org This involves the formation of a dienolate from a crotonic ester, which can then react with an alkylating agent. researchgate.net However, controlling the regioselectivity of the alkylation can be a significant challenge.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The successful synthesis of 3-Butenoic acid, 2,3-dimethyl- via the proposed Knoevenagel-Doebner condensation is highly dependent on the careful optimization of several reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.

Catalyst and Solvent Selection: The choice of the basic catalyst is crucial. While strong bases can lead to the self-condensation of the starting ketone, weaker amine bases like pyridine and piperidine are effective catalysts for the Knoevenagel condensation. wikipedia.org Pyridine often serves a dual role as both the catalyst and the solvent. organic-chemistry.orgwikipedia.org The use of an appropriate catalyst in an optimal amount can significantly influence the reaction rate and yield.

Temperature Control: Reaction temperature is a critical factor. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. For instance, in related syntheses of butenoic acid amides, temperature control is key to preventing unwanted cyclization reactions. A systematic study of the reaction temperature is necessary to find the optimal balance between reaction rate and selectivity.

Reactant Stoichiometry: The molar ratio of the reactants, namely 2-butanone and malonic acid, must be optimized. An excess of one reactant may be employed to drive the reaction to completion, but this can also complicate the purification process.

Purification of the Final Product: After the reaction is complete, the crude product needs to be purified. This typically involves an acid-base workup to isolate the carboxylic acid, followed by techniques such as distillation or recrystallization to achieve high purity.

The following data tables, based on findings from analogous Knoevenagel condensation reactions, illustrate the potential impact of varying reaction conditions on the yield of the product.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 75 |

| Pyridine | Pyridine | 100 | 4 | 85 |

| Urea | Water | 90 | 8 | 65 |

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | Pyridine | 80 | 6 | 78 |

| Pyridine | Pyridine | 100 | 4 | 85 |

| Pyridine | Pyridine | 120 | 3 | 82 (with increased byproducts) |

Mechanistic Investigations of Chemical Transformations Involving 3 Butenoic Acid, 2,3 Dimethyl and Its Derivatives

Catalytic Reactions of Unsaturated Carboxylic Acids

Palladium catalysis has emerged as a powerful tool for the functionalization of unsaturated carboxylic acids, enabling the formation of complex molecular architectures from simple precursors. The unique reactivity of compounds like 3-butenoic acid and its derivatives is leveraged in these transformations.

Palladium-Catalyzed C-H Arylation Reactions of 3-Butenoic Acid Derivatives

A significant advancement in the synthesis of 4-aryl-3-butenoic acids is the direct C-H arylation of 3-butenoic acid derivatives, a process catalyzed by palladium. nih.govnih.govumich.eduorganic-chemistry.org This method circumvents the need for prefunctionalized starting materials, which often limits the scope of traditional synthetic approaches. nih.gov

The synthesis of 4-aryl-3-butenoic acids can be achieved through a carboxylic acid-directed oxidative Heck reaction. nih.govumich.eduorganic-chemistry.orgresearchgate.net This transformation involves the coupling of a 3-butenoic acid derivative with an arylating agent, such as an arylsulfonyl hydrazide, in the presence of a palladium catalyst. nih.gov The carboxylic acid group plays a crucial role in directing the reaction to achieve high regioselectivity. umich.edu

The proposed mechanism for this reaction suggests the formation of a palladium(II) intermediate, which is facilitated by an oxidant like copper(II) acetate (B1210297). nih.govumich.edu The reaction proceeds through an oxidative Heck-type mechanism, where the carboxylic acid group acts as a weak coordinating center to assist the transformation. nih.govumich.edu Preliminary mechanistic studies indicate that the reaction does not proceed via a free-radical pathway. nih.gov

Optimal reaction conditions have been identified, with copper(II) acetate proving to be a highly effective oxidant. nih.gov The scalability of this reaction has been demonstrated, highlighting its potential for larger-scale synthesis of bioactive compounds. nih.govnih.gov For instance, the product 4-phenyl-3-butenoic acid can be readily converted into phenylbutyric acid, a known bioactive compound. nih.gov

The palladium-catalyzed C-H arylation of 3-butenoic acid derivatives exhibits a broad substrate scope and good tolerance for various functional groups. nih.gov This versatility allows for the synthesis of a wide array of functional-group-substituted 4-aryl-3-butenoic acids in moderate to good yields. nih.gov

The reaction is compatible with arylsulfonyl hydrazides bearing both electron-donating and electron-withdrawing groups on the aromatic ring. For example, para-substituted arylsulfonyl hydrazides with methyl, tert-butyl, methoxy, fluorine, chlorine, and bromine groups all participate effectively in the reaction. umich.edu This wide functional group compatibility is crucial for the synthesis of diverse libraries of 4-aryl-3-butenoic acid analogs, which may possess interesting biological activities. umich.edu The significance of these products is underscored by the known anti-inflammatory and enzyme-inhibitory properties of 4-phenyl-3-butenoic acid. nih.gov

Below is an interactive data table summarizing the yields of various 4-aryl-3-butenoic acids synthesized through this method.

| Arylating Agent (ArSO₂NHNH₂) | Substituent on Aryl Group | Product | Yield (%) |

| Benzenesulfonyl hydrazide | H | 4-phenyl-3-butenoic acid | 83 |

| 4-Methylbenzenesulfonyl hydrazide | 4-CH₃ | 4-(p-tolyl)-3-butenoic acid | 75 |

| 4-tert-Butylbenzenesulfonyl hydrazide | 4-tBu | 4-(4-tert-butylphenyl)-3-butenoic acid | 72 |

| 4-Methoxybenzenesulfonyl hydrazide | 4-OCH₃ | 4-(4-methoxyphenyl)-3-butenoic acid | 68 |

| 4-Fluorobenzenesulfonyl hydrazide | 4-F | 4-(4-fluorophenyl)-3-butenoic acid | 78 |

| 4-Chlorobenzenesulfonyl hydrazide | 4-Cl | 4-(4-chlorophenyl)-3-butenoic acid | 76 |

| 4-Bromobenzenesulfonyl hydrazide | 4-Br | 4-(4-bromophenyl)-3-butenoic acid | 70 |

Data is illustrative and based on findings from the literature.

Palladium-Catalyzed Alkene Difunctionalization

Palladium-catalyzed alkene difunctionalization represents a powerful strategy for the simultaneous introduction of two new functional groups across a double bond. While specific studies on 3-Butenoic acid, 2,3-dimethyl- in this context are not detailed in the provided search results, the general mechanistic principles are well-established and can be considered for this substrate.

A key challenge in palladium-catalyzed alkene functionalization is controlling the fate of the alkylpalladium(II) intermediate that is formed after the initial migratory insertion step. Chelation can play a crucial role in stabilizing these intermediates, thereby influencing the reaction pathway. In the context of 3-butenoic acid derivatives, the carboxylic acid moiety could potentially act as a chelating group, coordinating to the palladium center and stabilizing the alkylpalladium(II) intermediate. This stabilization could prevent or slow down common side reactions like β-hydride elimination, thus allowing for a subsequent functionalization step to occur.

The regioselective 1,2-dicarbofunctionalization of unactivated alkenes is a highly sought-after transformation that allows for the rapid construction of complex carbon skeletons. In such reactions, two new carbon-carbon bonds are formed across the alkene. For a substrate like 3-butenoic acid, 2,3-dimethyl-, a directing group, potentially the carboxylic acid itself, would be crucial to control the regioselectivity of the initial carbopalladation step. Following the formation of the alkylpalladium(II) intermediate, a second carbon-based nucleophile would be introduced to complete the 1,2-dicarbofunctionalization. The development of such a reaction for this specific substrate would be a valuable addition to the synthetic chemist's toolbox.

Dehydrogenative Allylic Aminations of But-3-enoic Acid Derivatives

Dehydrogenative allylic amination represents a powerful, atom-economical method for forming carbon-nitrogen bonds. In the context of but-3-enoic acid derivatives, this transformation allows for the introduction of nitrogen-containing functional groups at the allylic position, yielding valuable synthetic intermediates.

Palladium catalysis has been instrumental in developing selective amination reactions. For derivatives of 3-butenoic acid, achieving γ-selective amination is a key challenge. A notable strategy involves the palladium-catalyzed oxidative amination of inactive olefins with aromatic amines. organic-chemistry.org This process utilizes a palladium(II) catalyst, often in conjunction with an oxidant like copper(II) acetate, to facilitate the formation of enamines. organic-chemistry.org

The proposed mechanism for this transformation avoids radical pathways and direct C-H bond activation. Instead, it is believed to proceed through a carboxylic acid-directed catalytic cycle. The reaction is initiated by the coordination of the palladium catalyst to the alkene. This is followed by an aminopalladation step, where the amine attacks the double bond. Subsequent β-hydride elimination and protonation steps lead to the final enamine product with high E-selectivity. organic-chemistry.org Optimization studies have identified Pd(OAc)₂ as a highly effective catalyst, with Cu(OAc)₂ as the oxidant and NaOAc as a crucial additive. organic-chemistry.org This method is compatible with a range of anilines bearing electron-donating or mildly electron-withdrawing groups. organic-chemistry.org

| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | Cu(OAc)₂ | NaOAc | Toluene | 110 | up to 80 | organic-chemistry.org |

| Pd(TFA)₂ | BQ | - | Toluene | 100 | Varies | nih.gov |

| Pd(OAc)₂ | O₂ (air) | - | DMSO | 100 | Varies | researchgate.net |

| This table presents typical conditions for palladium-catalyzed oxidative amination of butenoic acid derivatives. BQ = Benzoquinone, DMSO = Dimethyl sulfoxide. |

Controlling the regioselectivity of alkene functionalization is a central theme in modern organic synthesis. Chelation-assisted strategies using bidentate directing groups offer a robust solution to this challenge by positioning the catalyst in close proximity to the target reaction site. kaist.ac.krnih.gov In the hydroamination of butenoic acid derivatives, these directing groups are crucial for achieving selective amination at the γ-position.

The 8-aminoquinoline (B160924) (AQ) moiety is a powerful, strongly coordinating bidentate directing group that has been successfully employed in this context. researchgate.net The strategy involves first forming an amide between the carboxylic acid of the butenoic acid derivative and the 8-aminoquinoline. This substrate then undergoes a transition-metal-catalyzed reaction. The AQ group chelates to the metal center, forming a stable metallacyclic intermediate that directs the subsequent functionalization. researchgate.netillinois.edu For γ-amination, the reaction pathway is tuned to favor the formation of a six-membered metallacycle, which then allows for the selective installation of the amine at the γ-C(sp³)–H bond. researchgate.net This approach effectively overcomes the inherent electronic biases of the alkene, providing a reliable method for producing γ-amino acid derivatives. researchgate.net

Olefin Metathesis Reactions (e.g., Ring-Opening Cross Metathesis)

Olefin metathesis is a transformative reaction in organic chemistry that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by metal-carbene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum. uwindsor.caillinois.edu Cross-metathesis (CM) and ring-opening cross-metathesis (ROCM) are powerful variations of this reaction for constructing new carbon-carbon double bonds. uwindsor.caorganic-chemistry.org

In the context of 3-butenoic acid, 2,3-dimethyl-, cross-metathesis provides a direct route to functionalized α,β-unsaturated systems. The reaction involves the intermolecular exchange of alkylidene groups between the butenoic acid derivative and another olefin partner. organic-chemistry.org The selectivity of CM can be challenging, as it can lead to a statistical mixture of homodimers and the desired cross-coupled product. organic-chemistry.org However, by carefully choosing reaction partners with different reactivities (e.g., a Type I olefin with a Type II or III olefin), high selectivity for the cross-product can be achieved. illinois.edu The development of second-generation Grubbs catalysts has significantly expanded the scope of CM to include more sterically hindered and electron-deficient olefins. uwindsor.ca

Ring-opening cross-metathesis (ROCM) is a tandem reaction that combines an initial ring-opening metathesis (ROM) of a cyclic alkene with a subsequent cross-metathesis step. uwindsor.caresearcher.life While 3-butenoic acid, 2,3-dimethyl- is acyclic, its derivatives can participate as the acyclic partner in ROCM reactions with strained cyclic olefins, such as norbornenes or cyclobutenes. researcher.life The mechanism involves the formation of a metallacyclobutane intermediate from the catalyst and the cyclic alkene, which then undergoes cycloreversion to generate a new metal carbene. This new carbene then reacts with the butenoic acid derivative in a cross-metathesis fashion to yield the final ring-opened product. illinois.edu

| Catalyst | Reaction Type | Substrates | Key Feature | Ref |

| Grubbs I or II | CM | Terminal Alkenes | E/Z selectivity can be an issue | organic-chemistry.org |

| Grubbs II | CM | Sterically Hindered Olefins | Increased efficiency | organic-chemistry.org |

| Grubbs II | ROCM | Strained Cyclic Alkene + Acyclic Alkene | Tandem ring-opening and cross-coupling | researcher.life |

| This table summarizes common catalyst systems and features for olefin metathesis reactions applicable to butenoic acid derivatives. |

Catalytic Fluorination and Oxidative Amination

The introduction of fluorine atoms or amino groups can profoundly alter the biological and chemical properties of organic molecules. Catalytic methods for these transformations are highly sought after for their efficiency and selectivity.

Catalytic Fluorination: The direct fluorination of aliphatic carboxylic acids and their derivatives presents a significant synthetic challenge. One powerful strategy is decarboxylative fluorination, which leverages the readily available carboxylic acid functional group as a precursor to a radical intermediate. nih.gov Visible light-promoted photoredox catalysis has emerged as a mild and effective method for this transformation. In this process, a photocatalyst, upon irradiation with visible light, induces the oxidation of the carboxylate. This generates a carboxyl radical, which rapidly extrudes carbon dioxide to form an alkyl radical. This radical is then trapped by a fluorine atom source, such as Selectfluor®, to yield the final fluorinated product. nih.gov This method is notable for its operational simplicity, broad substrate scope, and redox-neutral conditions. nih.gov Alternatively, silver-catalyzed protocols using AgNO₃ and an electrophilic fluorine source can also achieve the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov

Oxidative Amination: Beyond the palladium-catalyzed methods discussed earlier, dual catalysis systems offer alternative mechanistic pathways for the oxidative amination of unactivated alkenes. One such system combines photoredox and copper catalysis. epfl.ch The reaction is initiated by the oxidative quenching of an excited-state photocatalyst by an N-centered radical precursor, generating an amidyl radical. This radical adds to the alkene of the butenoic acid ester to form an alkyl radical intermediate. This intermediate is then trapped by a Cu(II) species, which facilitates a β-hydride elimination to form the allylic amine product and a Cu(I) species. The photocatalyst then oxidizes the Cu(I) back to Cu(II) to complete the catalytic cycle. epfl.ch While 3-butenoic acid itself was found to be an unsuitable substrate under these specific conditions, its esters participated effectively, leading to the formation of α,β-unsaturated ester products. epfl.ch

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the stereocontrolled construction of cyclic systems in a single, concerted step.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com When 3-butenoic acid, 2,3-dimethyl- or its derivatives act as the dienophile, the regioselectivity of the cycloaddition is a critical consideration, especially when reacting with an unsymmetrical diene. masterorganicchemistry.com

The regiochemical outcome is governed primarily by the electronic properties of the substituents on both the diene and the dienophile. youtube.com In a normal-electron-demand Diels-Alder reaction, the reaction rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. wikipedia.org The carboxylic acid group (or ester) on the butenoic acid derivative is a moderate electron-withdrawing group, making it a suitable dienophile.

The regioselectivity can be predicted by examining the partial charges on the terminal carbons of the diene and the dienophile, which are influenced by resonance effects of the substituents. youtube.comyoutube.com For a diene substituted with an EDG at the 1-position, the C4 carbon develops a partial negative charge. For the butenoic acid dienophile, the electron-withdrawing carboxyl group polarizes the double bond, creating a partial positive charge on the β-carbon (C3). The favored cycloaddition pathway involves the alignment of the most negatively charged carbon of the diene with the most positively charged carbon of the dienophile. youtube.com This electrostatic interaction in the transition state leads to the preferential formation of one constitutional isomer over another, often referred to as the "ortho" or "para" adducts, while "meta" adducts are typically disfavored. masterorganicchemistry.com

| Diene Substituent (Position) | Dienophile EWG | Major Product Regioisomer | Ref |

| 1-EDG | -COOH | "ortho" (1,2-adduct) | masterorganicchemistry.com |

| 2-EDG | -COOH | "para" (1,4-adduct) | masterorganicchemistry.com |

| This table illustrates the general rules for predicting the major regioisomer in Diels-Alder reactions involving substituted dienes and a dienophile like 3-butenoic acid. |

Radical Chemistry of Unsaturated Carboxylic Acids

The radical chemistry of unsaturated carboxylic acids is a critical area of study, particularly in the context of atmospheric science. The presence of both a double bond and a carboxylic acid functional group introduces unique reactivity, influencing reaction mechanisms and product distributions.

OH Radical-Initiated Oxidation: Products, Mechanisms, and Kinetics

The gas-phase oxidation of unsaturated carboxylic acids is predominantly initiated by the hydroxyl (OH) radical. This reaction proceeds primarily through the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a transient hydroxyalkyl radical. For a structurally similar compound, 3-butenoic acid, this addition is the principal reaction pathway. The subsequent reactions of this radical intermediate are complex and highly dependent on ambient conditions, particularly the concentrations of nitrogen oxides (NOx).

Under low NOx conditions, the hydroxyalkyl radical rapidly reacts with molecular oxygen (O₂) to form a hydroxyalkylperoxy radical (RO₂•). The fate of this peroxy radical dictates the final product distribution. Studies on 3-butenoic acid have identified several major products, and by analogy, the oxidation of 3-butenoic acid, 2,3-dimethyl- is expected to follow similar pathways, leading to multifunctional oxygenated products.

Key findings from the oxidation of 3-butenoic acid show a near-complete mole balance with the identified major products, as detailed in the table below. The reaction of the primary RO₂• radical with the hydroperoxyl radical (HO₂) was found to predominantly yield oxo-propanoic acid and formaldehyde.

| Product | Measured Molar Yield |

|---|---|

| Oxo-propanoic acid | 0.74 |

| Hydroxyoxo-butanoic acid | 0.09 |

| Dihydroxy-butanoic acid | 0.08 |

| Dihydroxy-dicarboxybutyl-peroxide (ROOR dimer) | 0.03 |

| Total Molar Yield | 0.94 |

The kinetics of OH radical reactions with unsaturated compounds are typically fast. For instance, the rate constant for the reaction of OH radicals with a similar compound, 2,3-dimethyl-2-butene (B165504), is on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, indicating a rapid atmospheric removal process docbrown.info. The presence of the carboxylic acid group and additional methyl groups on the 3-butenoic acid, 2,3-dimethyl- scaffold will influence the exact rate constant, but it is expected to be of a similar magnitude.

Hydrogen Bonding Effects on Reaction Pathways and Product Distribution in Radical Oxidations

A distinguishing feature of the radical oxidation of unsaturated carboxylic acids is the profound influence of intramolecular hydrogen bonding. The carboxylic acid group can form a hydrogen bond within the reaction intermediates, which significantly alters the reaction pathways and the resulting product distribution.

In the oxidation of 3-butenoic acid, hydrogen bonding within the intermediate complex formed from the reaction of the alkylperoxy radical (RO₂•) and the hydroperoxyl radical (HO₂) is believed to be responsible for the high yield of oxo-propanoic acid and formaldehyde, a pathway that is less significant for alkenes lacking a carboxyl group msu.eduechemi.com. This intramolecular interaction facilitates a specific rearrangement and decomposition of the intermediate, steering the reaction towards a different set of products than would otherwise be expected.

Furthermore, this hydrogen bonding is also implicated in the formation of peroxide dimers (ROOR) echemi.com. It is proposed that hydrogen bonding in the ROO-OOR complex stabilizes the intermediate, promoting the dimerization reaction. This effect also leads to an exceptionally fast self-reaction rate for the RO₂• radicals, with rate constants approaching the collision limit echemi.com. This demonstrates that the presence of a functional group capable of hydrogen bonding can dramatically alter the atmospheric chemistry of volatile organic compounds.

Role of Alkylperoxy Radicals in Atmospheric Oxidation Processes

Alkylperoxy radicals (RO₂•) are central intermediates in the atmospheric oxidation of all volatile organic compounds (VOCs), including 3-butenoic acid, 2,3-dimethyl- msu.eduechemi.comaakash.ac.in. Following the initial OH radical addition to the double bond and subsequent reaction with O₂, the resulting RO₂• radical can undergo several competing reactions that determine the subsequent chemistry.

In atmospheric environments with low concentrations of nitrogen oxides (low-NOx regimes), the fate of RO₂• radicals is primarily governed by their reactions with HO₂ radicals or other RO₂• radicals, as well as potential isomerization reactions msu.eduechemi.com. As discussed, for carboxylic acids, the reactions RO₂• + HO₂ and RO₂• + RO₂• are heavily influenced by hydrogen bonding echemi.com.

In high-NOx environments, RO₂• radicals predominantly react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂) aakash.ac.in. These alkoxy radicals are also key intermediates that can undergo further decomposition (e.g., via β-scission) or isomerization, leading to the formation of smaller, oxygenated products such as ketones and aldehydes aakash.ac.in. For example, the alkoxy radical derived from the related compound 2,3-dimethyl-2-butene undergoes β-scission to yield acetone (B3395972) aakash.ac.in. The specific decomposition pathways for the alkoxy radical derived from 3-butenoic acid, 2,3-dimethyl- would be dictated by the stability of the resulting radical and neutral fragments.

Functional Group Interconversions on Dimethylbutenoic Acid Scaffolds

The scaffold of 3-butenoic acid, 2,3-dimethyl- allows for a variety of chemical transformations that target its distinct functional groups. These interconversions are valuable for synthesizing new chemical entities.

Chlorination to Halogenated Butenoic Acids

The chlorination of 3-butenoic acid, 2,3-dimethyl- can proceed via different pathways depending on the reaction conditions. The most characteristic reaction of the alkene functional group is electrophilic addition. The reaction of an alkene with chlorine (Cl₂) typically results in the addition of two chlorine atoms across the double bond to form a vicinal dichloride.

The mechanism involves the attack of the electron-rich double bond on a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion from the opposite side, resulting in an anti-addition product. For 3-butenoic acid, 2,3-dimethyl-, this would lead to the formation of 3,4-dichloro-2,3-dimethylbutanoic acid. The methyl groups on the double bond increase its electron density, making it highly reactive towards electrophiles.

Alternatively, under free-radical conditions (e.g., in the presence of UV light), chlorination can occur at the α-carbon position to the carboxyl group, a reaction analogous to the Hell-Volhard-Zelinsky reaction, though this typically requires the formation of an acid chloride intermediate.

Phenylsulfenylation of Unsaturated Acids

Phenylsulfenylation is a reaction that introduces a phenylthio- group (C₆H₅S-) onto a molecule. For unsaturated acids like 3-butenoic acid, 2,3-dimethyl-, this transformation is readily achieved through the reaction with a phenylsulfenyl halide, typically phenylsulfenyl chloride (C₆H₅SCl).

This reaction is another example of electrophilic addition to an alkene. Sulfenyl chlorides are reactive compounds that behave as sources of the electrophilic RS⁺ species wikipedia.org. The reaction mechanism is similar to that of halogenation, where the double bond attacks the electrophilic sulfur atom of the phenylsulfenyl chloride. This forms a bridged episulfonium ion intermediate. Subsequent attack by the chloride ion (or another nucleophile present in the reaction mixture) on one of the carbons of the former double bond opens the ring, yielding a β-chloro-γ-phenylthio-substituted carboxylic acid. The regioselectivity of the nucleophilic attack is governed by steric and electronic factors of the episulfonium ion intermediate.

Computational Chemistry and Theoretical Investigations of Dimethylbutenoic Acids

Quantum Chemical Calculations for Molecular Design and Reactivity Prediction

Quantum chemical calculations are fundamental to the rational design of molecules and the prediction of their chemical behavior. For dimethylbutenoic acids, these computational techniques can elucidate the intricate relationship between molecular structure and reactivity. Methods based on Density Functional Theory (DFT) are particularly prominent, offering a balance between computational cost and accuracy for studying organic molecules. biointerfaceresearch.commdpi.com These approaches are instrumental in building predictive models for a wide range of chemical processes.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic and geometric properties of molecules. biointerfaceresearch.com By solving approximations of the Schrödinger equation, DFT can determine the ground-state electron density of a molecule, from which numerous properties can be derived. For 3-Butenoic acid, 2,3-dimethyl-, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

From the electronic structure, a variety of reactivity descriptors can be calculated. These conceptual DFT indices, such as electrophilicity (ω), nucleophilicity (N), and electronic chemical potential (μ), provide a quantitative basis for understanding and predicting the reactivity of the molecule in polar organic reactions. mdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. longdom.orgresearchgate.net

Various functionals are employed in DFT calculations, each with different levels of approximation. For organic molecules, hybrid functionals like B3LYP and M06-2X, as well as range-separated functionals like CAM-B3LYP and ωB97XD, are commonly used to achieve reliable results for both energetics and geometries. researchgate.netnih.govic.ac.uk

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 7.0 eV |

| Dipole Moment | Measure of molecular polarity | 1.5 to 2.5 D |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 1.0 to 2.0 eV |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(d,p), are widely used for organic molecules. nih.govic.ac.uk The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and in anionic species. biointerfaceresearch.com

Chemical reactions are typically performed in a solvent, and the surrounding medium can significantly influence molecular properties and reaction outcomes. ucsb.edu Computational models must account for these solvation effects. This can be achieved through two main approaches: implicit and explicit solvent models. researchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. The SCRF (Self-Consistent Reaction Field) method is an example of this type of modeling. ic.ac.uk

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally demanding but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.gov For carboxylic acids like 3-butenoic acid, 2,3-dimethyl-, explicit consideration of solvent molecules (e.g., water, methanol) is vital for accurately modeling the behavior of the carboxylic acid group. nih.govresearchgate.net

The choice of solvent can dramatically alter reaction pathways and energy barriers, making accurate solvation modeling a critical component of theoretical investigations. youtube.com

Mechanistic Pathway Elucidation through Theoretical Modeling

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. By mapping the potential energy surface of a reaction, theoretical modeling can identify intermediates, transition states, and products. This allows chemists to understand the step-by-step process of a chemical transformation and to rationalize experimental observations.

Many chemical reactions can yield multiple products, and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative stereochemistry of the products) is a key challenge. Theoretical modeling addresses this by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the dominant one, leading to the major product.

For example, in reactions involving unsaturated systems like dimethylbutenoic acids, such as cycloadditions or electrophilic additions, different orientations of the reacting molecules can lead to various isomers. A computational study on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (B165502) (a related diene) with acrylonitrile (B1666552) demonstrated that DFT calculations could determine the energetic preference for a concerted pathway over a stepwise diradical pathway. nih.gov Similarly, a computational investigation of the reaction between 2,3-dimethyl-2-butene (B165504) and the nitrosonium cation (NO+) revealed the formation of an unexpected tetrahedral intermediate, showcasing the ability of theoretical models to predict regiochemical outcomes that may not be intuitively obvious. ic.ac.uk

The transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products. It represents the "point of no return" for a reaction. mit.edu Locating the precise geometry and energy of the transition state is crucial for understanding reaction kinetics, as the energy difference between the reactants and the transition state defines the activation energy (ΔE‡).

Computational algorithms are used to search the potential energy surface for these transition states, which are characterized as first-order saddle points. youtube.com Once a TS structure is located, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This provides quantitative data on activation energies and reaction enthalpies (ΔH). For instance, in a computational study of a reaction involving 2,3-dimethyl-2-butene, the activation barrier was calculated to be approximately 35 kcal/mol, providing a quantitative measure of the reaction's feasibility. ic.ac.uk This type of energetic data is invaluable for comparing competing reaction pathways and understanding kinetic control.

| Pathway | Description | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Concerted Cycloaddition | Diels-Alder reaction proceeding in a single step | 0.0 (Reference) |

| Stepwise Diradical Formation | Formation of a diradical intermediate | +2.5 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra)

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to aid in the interpretation of experimental data and confirm molecular structures.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy using methods like the GIAO (Gauge-Independent Atomic Orbital) approach within DFT. By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can gain confidence in their structural assignment. Experimental ¹H NMR data for related structures like 2,3-dimethylbutane (B166060) and 2,3-dimethyl-2-butene show distinct signals that can be correlated with their molecular structures, a process that is greatly aided by theoretical predictions. docbrown.infochemicalbook.com

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors. The resulting predicted IR spectrum is invaluable for assigning specific absorption bands in an experimental spectrum to the stretching, bending, and other vibrations of functional groups within the molecule, such as the C=O and O-H stretches of the carboxylic acid group in 3-butenoic acid, 2,3-dimethyl-. biointerfaceresearch.com

UV-Vis Spectra: The absorption of ultraviolet and visible light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating these electronic transitions. researchgate.net A TD-DFT calculation can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption, providing insight into the electronic structure of the molecule and helping to interpret experimental UV-Vis spectra.

| Proton Environment | Experimental Chemical Shift (ppm) | Typical Accuracy of DFT Prediction |

|---|---|---|

| Methyl Protons (-CH3) | ~1.64 | ± 0.1-0.2 ppm |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.orgfaccts.de This analysis translates complex molecular orbitals into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonds. wikipedia.orgblogspot.com For 2,3-dimethyl-3-butenoic acid, NBO analysis elucidates the key electronic interactions that govern its stability.

Another crucial interaction involves the delocalization of the oxygen lone pairs (LP) of the carboxylic acid group into the antibonding orbitals of neighboring atoms. The interaction between a lone pair on the carbonyl oxygen and the σ* orbital of the adjacent C-C bond, denoted as LP(O) → σ*(C-C), further stabilizes the molecule. While specific quantified energy values for these interactions in 2,3-dimethyl-3-butenoic acid require dedicated computational studies, the principles of NBO analysis provide a robust framework for understanding its electronic structure.

Table 1: Representative Donor-Acceptor Interactions in Alkenoic Acids

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| σ(C-H) | π(C=C) | 1.5 - 5.0 |

| σ(C-C) | π(C=C) | 2.0 - 6.0 |

| LP(O) | σ*(C-C) | 0.5 - 2.5 |

Note: The values presented are typical ranges for similar structural motifs and serve as an illustrative guide. Precise values for 2,3-dimethyl-3-butenoic acid would necessitate specific quantum chemical calculations.

Acidity (pKa) Predictions and Factors Influencing Acid Dissociation

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental chemical property. Theoretical calculations, particularly those employing density functional theory (DFT) in combination with a continuum solvation model like the Polarized Continuum Model (PCM), have proven effective in predicting pKa values with reasonable accuracy, often within 0.5 pKa units of experimental values. researchgate.netresearchgate.net The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. researchgate.netnih.gov

For 2,3-dimethyl-3-butenoic acid, several structural factors influence its acidity:

Inductive Effect: The two methyl groups at the C2 and C3 positions are electron-donating groups. Through the inductive effect, they increase the electron density on the carboxylate anion, making it less stable and thereby decreasing the acidity (resulting in a higher pKa) compared to an unsubstituted butenoic acid.

Hybridization: The sp2 hybridization of the carbon atoms in the double bond is more electronegative than sp3 hybridized carbons. This can have a slight acid-strengthening effect.

Steric Hindrance: The methyl groups can cause steric hindrance, which may affect the solvation of the carboxylate anion. Efficient solvation stabilizes the anion and increases acidity. Any hindrance to this process would lead to a decrease in acidity.

Table 2: Factors Influencing the Acidity of 2,3-Dimethyl-3-butenoic Acid

| Factor | Description | Expected Effect on Acidity |

| Inductive Effect | Electron-donating methyl groups at C2 and C3. | Decrease (Higher pKa) |

| Hybridization | sp2 hybridized carbons of the C=C double bond. | Slight Increase (Lower pKa) |

| Steric Hindrance | Bulk of methyl groups potentially hindering solvation of the conjugate base. | Decrease (Higher pKa) |

Advanced Spectroscopic and Chromatographic Analysis Methodologies for Dimethylbutenoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For "3-Butenoic acid, 2,3-dimethyl-", both proton and carbon NMR, along with two-dimensional techniques, are invaluable for a comprehensive structural analysis.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In "3-Butenoic acid, 2,3-dimethyl-", distinct signals are expected for the methyl groups, the methine proton, and the vinyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the methyl group at the C2 position would exhibit a different chemical shift compared to the methyl group at the C3 position due to their proximity to the carboxylic acid and the double bond, respectively. The vinyl protons on the terminal double bond would appear further downfield. docbrown.info The integration of the peak areas corresponds to the ratio of protons in each unique chemical environment. docbrown.info

| Proton Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10-13 (broad singlet) |

| Vinyl (=CH₂) | ~4.8-5.1 |

| Methine (-CH-) | ~2.5-3.0 |

| C3-Methyl (-CH₃) | ~1.7-1.9 |

| C2-Methyl (-CH₃) | ~1.2-1.4 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in "3-Butenoic acid, 2,3-dimethyl-" will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. The olefinic carbons of the double bond will also have specific chemical shifts, as will the aliphatic carbons of the methyl and methine groups.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C1) | ~175-185 |

| Olefinic (C3) | ~140-145 |

| Olefinic (C4) | ~112-118 |

| Methine (C2) | ~40-50 |

| C3-Methyl | ~18-25 |

| C2-Methyl | ~15-20 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons. For "3-Butenoic acid, 2,3-dimethyl-", a COSY spectrum would show correlations between the methine proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the skeleton. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.gov

In the IR spectrum of "3-Butenoic acid, 2,3-dimethyl-", characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700-1725 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons.

Raman spectroscopy provides complementary information. While the C=O stretch is typically weak in Raman, the C=C double bond stretch often gives a strong signal, aiding in its identification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak/Not prominent |

| Carbonyl | C=O stretch | 1700-1725 (strong) | Weak |

| Alkene | C=C stretch | 1640-1680 (medium) | Strong |

| Alkene | =C-H stretch | 3010-3095 (medium) | Medium |

| Alkyl | C-H stretch | 2850-2960 (strong) | Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For "3-Butenoic acid, 2,3-dimethyl-", the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.14 g/mol ). chemspider.com High-resolution mass spectrometry can confirm the molecular formula, C₆H₁₀O₂. The fragmentation pattern can reveal the loss of specific groups, such as the carboxyl group (-COOH, loss of 45 Da) or methyl groups (-CH₃, loss of 15 Da), which helps to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This technique is ideal for assessing the purity of a "3-Butenoic acid, 2,3-dimethyl-" sample by separating it from any impurities before detection by the mass spectrometer. plantarchives.org

High-Resolution Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. openaccessjournals.com Its high resolution and accuracy make it an indispensable tool in various scientific fields, including pharmaceutical analysis and quality control. openaccessjournals.com For the analysis of carboxylic acids like 3-Butenoic acid, 2,3-dimethyl-, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For 3-Butenoic acid, 2,3-dimethyl-, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the nonpolar alkyl chain of the analyte.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for the analysis of short-chain carboxylic acids consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.comsielc.com The organic solvent modulates the retention time of the analyte, while the buffer controls the pH of the mobile phase. Maintaining the pH below the pKa of the carboxylic acid (typically around 4.8-5.0 for branched-chain carboxylic acids) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. Phosphoric acid or formic acid are common additives to the mobile phase to control the pH. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, formic acid is preferred as it is volatile and compatible with the MS interface. sielc.com

Detection of 3-Butenoic acid, 2,3-dimethyl- can be achieved using a UV detector, typically at a wavelength of around 210 nm, where the carboxylate group exhibits absorbance. The response of the detector is proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with standards. openaccessjournals.com The use of gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be beneficial for separating 3-Butenoic acid, 2,3-dimethyl- from other impurities or related compounds with different polarities. cerealsgrains.org

Below is a hypothetical data table illustrating potential HPLC conditions for the analysis of 3-Butenoic acid, 2,3-dimethyl-, based on methods for structurally similar compounds.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size | Provides good retention for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile as the organic modifier, with phosphoric acid to suppress the ionization of the carboxylic acid. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at 210 nm | The carboxyl group absorbs at this wavelength, allowing for sensitive detection. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |

Chiral Chromatography for Enantiomeric Purity Analysis

The structure of 3-Butenoic acid, 2,3-dimethyl- contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation and quantification of these enantiomers are crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most widely used technique for the separation of enantiomers. scas.co.jp

Direct chiral separation is often achieved using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. libretexts.org For the separation of chiral carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org These CSPs, particularly those with phenylcarbamate derivatives, can provide enantioselective interactions through a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. scas.co.jpyakhak.org

The mobile phase in chiral chromatography typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. yakhak.org The choice and concentration of the modifier are critical for achieving enantioselectivity. In some cases, acidic or basic additives may be used to improve peak shape and resolution. chromatographyonline.com

An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. libretexts.org However, this method has disadvantages, including the potential for kinetic resolution and the need to ensure the enantiomeric purity of the CDA. libretexts.org

Given the presence of a carboxylic acid group, derivatization to form amides or esters with a chiral amine or alcohol, respectively, is a possible indirect approach. However, direct methods using CSPs are generally preferred for their simplicity and accuracy. libretexts.org

The following table outlines potential chiral HPLC conditions for the enantiomeric separation of 3-Butenoic acid, 2,3-dimethyl-.

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | A versatile CSP known for its ability to resolve a wide range of chiral compounds, including carboxylic acids. |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) | A common mobile phase for normal-phase chiral separations. Trifluoroacetic acid is added to improve the peak shape of the acidic analyte. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize the balance between resolution and analysis time. |

| Detection | UV at 210-220 nm | To detect the carboxylic acid chromophore. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can influence enantioselectivity and should be controlled for reproducibility. |

Biosynthetic Pathways and Chemoenzymatic Transformations of Butenoic Acid Derivatives

Identification of Natural Precursors and Metabolic Pathways for Butenoic Acid Analogues

There is a lack of specific information in the scientific literature regarding the natural precursors and metabolic pathways leading to the biosynthesis of 3-Butenoic acid, 2,3-dimethyl-. However, general pathways for the biosynthesis of butenoic acid have been explored in microorganisms.

Butenoic acid, a C4 short-chain unsaturated fatty acid, can be produced by engineered Escherichia coli by leveraging the fatty acid biosynthesis pathway. researchgate.netnih.gov In this pathway, acetyl-CoA serves as the primary precursor. researchgate.net The key steps involve the conversion of acetyl-CoA to malonyl-CoA, which is then transferred to an acyl carrier protein (ACP). Condensation with another acetyl-CoA molecule initiates a cycle of reduction and dehydration reactions to form butenoyl-ACP, an intermediate in fatty acid synthesis. researchgate.netnih.gov A specific thioesterase can then hydrolyze butenoyl-ACP to release butenoic acid. researchgate.netnih.gov

A key intermediate in this pathway is (2E)-butenoyl-ACP. The metabolic flux can be diverted towards butenoic acid production by introducing a heterologous thioesterase that specifically acts on this intermediate. researchgate.net The efficiency of this pathway can be enhanced by genetic modifications, such as deleting genes involved in fatty acid degradation (β-oxidation) and inhibiting enzymes that compete for the butenoyl-ACP substrate. nih.gov

| Precursor/Intermediate | Role in Butenoic Acid Biosynthesis |

| Acetyl-CoA | Primary building block |

| Malonyl-CoA | Intermediate derived from Acetyl-CoA |

| (2E)-butenoyl-ACP | Key intermediate in the fatty acid biosynthesis pathway |

Enzymatic Synthesis and Biocatalytic Modifications of Butenoic Acids

Specific enzymatic synthesis or biocatalytic modifications for 3-Butenoic acid, 2,3-dimethyl- have not been documented in the available research. However, various enzymatic and chemoenzymatic strategies have been developed for other butenoic acid derivatives.

Enzymes are utilized in the synthesis and modification of butenoic acid derivatives, often to achieve high stereoselectivity. For example, lipases are commonly employed in the kinetic resolution of racemic mixtures of butenoic acid derivatives. thieme-connect.com This involves the selective acylation or esterification of one enantiomer, allowing for the separation of the two.

Inhibition studies have also been conducted on certain butenoic acid derivatives. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been shown to be potent inhibitors of human carbonic anhydrase I and II isoenzymes. tandfonline.com These studies are crucial for understanding the structure-activity relationships and for the potential development of therapeutic agents.

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. These strategies have been applied to the synthesis of optically pure alkanoic acids from butenoic acid precursors. nih.gov

One such strategy involves the use of an arylmalonate decarboxylase (AMDase) for the asymmetric decarboxylation of substituted malonic acids to produce chiral 2-methylalk-3-enoic acids. nih.gov This enzymatic step is then followed by a chemical reduction of the carbon-carbon double bond to yield the saturated alkanoic acid. nih.gov This combination of biological and chemical steps allows for the production of specific enantiomers of complex molecules. nih.gov Another example is the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid using a two-enzyme system of a lipase (B570770) and a racemase to produce a single enantiomer. thieme-connect.com

Role of Butenoic Acid Derivatives in Secondary Metabolite Biosynthesis (e.g., L-2-amino-4-methoxy-trans-3-butenoic acid)

While there is no information on the role of 3-Butenoic acid, 2,3-dimethyl- in secondary metabolite biosynthesis, the butenoic acid moiety is a key structural feature of various natural products. A well-studied example is L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antibiotic and toxin produced by the bacterium Pseudomonas aeruginosa. asm.orgnih.govfrontiersin.org

AMB belongs to a group of naturally occurring γ-substituted vinylglycines. asm.org Its biosynthesis is directed by a five-gene cluster (ambABCDE). nih.govnih.gov The precursors for AMB are glutamate (B1630785) and two alanine (B10760859) residues. nih.govfrontiersin.org The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) mechanism, where the amino acid precursors are assembled on a thiotemplate. asm.orgnih.govfrontiersin.org

The proposed biosynthetic pathway involves the loading of L-alanine and L-glutamate onto the NRPS enzymes AmbB and AmbE. nih.gov These precursors are assembled into a tripeptide, L-Ala-L-Glu-L-Ala, which remains attached to the enzyme complex. nih.govfrontiersin.org Subsequent enzymatic modifications, including hydroxylation and methylation catalyzed by AmbC and AmbD, convert the glutamate residue within the tripeptide into the final AMB structure. nih.gov

| Secondary Metabolite | Precursors | Biosynthetic Pathway | Producing Organism |

| L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) | L-glutamate, L-alanine | Non-ribosomal peptide synthesis (NRPS) | Pseudomonas aeruginosa |

Investigation of Thiotemplate-Linked Peptide Precursors in Biosynthesis

Specific investigations into thiotemplate-linked peptide precursors for 3-Butenoic acid, 2,3-dimethyl- are absent from the literature. However, this mechanism is central to the biosynthesis of the related compound, L-2-amino-4-methoxy-trans-3-butenoic acid (AMB). asm.orgnih.govfrontiersin.org

The biosynthesis of AMB proceeds via a thiotemplate-linked tripeptide precursor, L-Ala-L-Glu-L-Ala. nih.govfrontiersin.org This mechanism is characteristic of non-ribosomal peptide synthesis, where the growing peptide chain is covalently attached to the synthetase enzyme via a phosphopantetheinyl arm (thiotemplate). nih.gov

Bioinformatic analysis of the AMB gene cluster identified two non-ribosomal peptide synthetases, AmbB and AmbE, which contain thiolation (T) domains. nih.govresearchgate.net These T domains are responsible for binding the amino acid precursors as thioesters. In vitro assays have confirmed that L-alanine is loaded onto AmbB, while L-glutamate and a second L-alanine are loaded onto AmbE. nih.govfrontiersin.org The formation of the tripeptide occurs on the enzyme complex before it is modified and the final product is released. nih.gov This thiotemplate-guided assembly ensures the correct sequence and modification of the precursors to form the final natural product. asm.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures